molecular formula C15H10BrCl3N4O5 B11704707 N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide

Cat. No.: B11704707
M. Wt: 512.5 g/mol
InChI Key: HVVDPNLIQNPYOT-UHFFFAOYSA-N
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Description

N-{1-[(4-Bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide (CAS: 294655-25-7, molecular formula: C₁₅H₁₀BrCl₃N₄O₅) is a structurally complex compound featuring a 3,5-dinitrobenzamide core linked to a trichloroethylamine moiety substituted with a 4-bromophenyl group. The 3,5-dinitrobenzamide group is a hallmark of antimicrobial and antitubercular agents, while the trichloroethyl and bromophenyl substituents may enhance lipophilicity and target binding .

Properties

Molecular Formula

C15H10BrCl3N4O5

Molecular Weight

512.5 g/mol

IUPAC Name

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C15H10BrCl3N4O5/c16-9-1-3-10(4-2-9)20-14(15(17,18)19)21-13(24)8-5-11(22(25)26)7-12(6-8)23(27)28/h1-7,14,20H,(H,21,24)

InChI Key

HVVDPNLIQNPYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with 3,5-dinitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups play a crucial role in its reactivity and biological activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dinitrobenzamide Derivatives

Compounds sharing the 3,5-dinitrobenzamide core exhibit diverse biological activities, modulated by their substituents:

Compound Name Substituents Key Properties/Activities Synthesis Yield Reference
Target Compound 4-Bromophenylamino-trichloroethyl Structural focus; antimicrobial potential N/A
N-(5-Chloropentyl)-3,5-dinitrobenzamide 5-Chloropentyl Antitubercular (MIC/MBC data) 97%
DNB1 (DNB series) 2-(4-Methoxyphenoxy)ethyl High activity against M. tuberculosis Moderate
DNB2 (DNB series) 2-(Benzyloxy)ethyl Broad-spectrum antimycobacterial Moderate
N-(2-Aminoethyl)-3,5-dinitrobenzamide 2-Aminoethyl Intermediate for naphtol derivatives 14–55%

Key Findings :

  • Antitubercular Activity : DNB1 and DNB2 demonstrate potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, attributed to the electron-withdrawing nitro groups enhancing target interactions . The target compound’s bromophenyl substituent may similarly improve membrane penetration but requires empirical validation.
  • Synthetic Efficiency: N-(5-Chloropentyl)-3,5-dinitrobenzamide achieves 97% yield via SN2 reactions, contrasting with the lower yields (14–55%) of aminoethyl derivatives synthesized via carbodiimide coupling . This highlights substituent-dependent challenges in amide bond formation.
Trichloroethyl-Containing Analogues

The trichloroethyl group is associated with enhanced stability and steric effects:

Compound Name Core Structure Key Properties Reference
Target Compound 3,5-Dinitrobenzamide Potential conformational rigidity
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide Trichloroacetamide Electron-withdrawing meta-substituents alter crystal packing
Tridiphane (herbicide) Trichloroethyl-oxirane Herbicidal activity

Key Findings :

  • Crystallography : Meta-substituted trichloroacetamides (e.g., 3-Cl, 3,5-(CH₃)₂) exhibit distinct crystal systems and space groups, suggesting that the target compound’s 3,5-dinitro groups may similarly influence solid-state geometry and solubility .
  • Biological Role : Unlike the herbicide tridiphane, the target compound’s dinitrobenzamide core likely directs it toward antimicrobial applications, underscoring the importance of functional group synergy .
Bromophenyl-Substituted Derivatives

The 4-bromophenyl group is a common pharmacophore in drug design:

Compound Name Core Structure Key Properties Reference
Target Compound 3,5-Dinitrobenzamide Enhanced halogen bonding potential

Key Findings :

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